N-(2-bromo-3-nitrophenyl)acetamide

Description

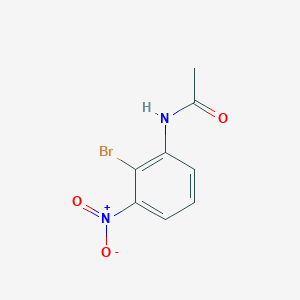

N-(2-bromo-3-nitrophenyl)acetamide is a halogenated and nitro-substituted acetamide derivative with the molecular formula C₈H₇BrN₂O₃ and a molecular weight of 259.059 g/mol . Structurally, it features a bromine atom at the ortho position (C2) and a nitro group (-NO₂) at the meta position (C3) on the phenyl ring, attached to an acetamide moiety. The compound is cataloged under ChemSpider ID 719198 and is a candidate for applications in medicinal chemistry, particularly as an intermediate in synthesizing heterocyclic compounds or bioactive molecules .

Properties

CAS No. |

35757-22-3 |

|---|---|

Molecular Formula |

C8H7BrN2O3 |

Molecular Weight |

259.06 g/mol |

IUPAC Name |

N-(2-bromo-3-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H7BrN2O3/c1-5(12)10-6-3-2-4-7(8(6)9)11(13)14/h2-4H,1H3,(H,10,12) |

InChI Key |

UFJZQUZECTYMIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-bromo-3-nitrophenyl)acetamide can be synthesized through the acetylation of 2-bromo-3-nitroaniline with acetic anhydride. The reaction typically involves mixing 2-bromo-3-nitroaniline with acetic acid, followed by the slow addition of acetic anhydride. The mixture is then refluxed for about 0.5 hours, allowed to stand for another 0.5 hours, and finally poured into ice water to precipitate the product, which is then recrystallized from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used.

Reduction: 2-bromo-3-aminophenylacetamide.

Hydrolysis: 2-bromo-3-nitroaniline and acetic acid.

Scientific Research Applications

Pharmaceutical Research Applications

N-(2-bromo-3-nitrophenyl)acetamide has been investigated for its potential as a therapeutic agent due to its biological activity. The compound exhibits various pharmacological properties that make it a candidate for drug development:

- Antimicrobial Activity : Research indicates that compounds with similar structures show promise as antimicrobial agents. The presence of nitro groups is often linked to enhanced biological activity against bacterial strains.

- Anti-inflammatory Properties : Studies suggest that derivatives of acetamides, including this compound, could modulate inflammatory responses, making them suitable for treating inflammatory diseases.

Case Study: Antidiabetic Potential

A study evaluated the antidiabetic properties of related compounds, revealing that certain structural modifications could lead to significant reductions in blood glucose levels in diabetic models. This suggests that this compound may also have similar effects, warranting further investigation .

Chemical Synthesis

This compound can be synthesized through various methodologies, typically involving the bromination of nitrophenyl acetamides. This synthesis is crucial for producing the compound in sufficient quantities for research and potential industrial applications.

Synthesis Overview

The synthesis generally involves:

- Step 1 : Bromination of 3-nitrophenyl acetamide using bromine or brominating agents.

- Step 2 : Purification through recrystallization or chromatography techniques to obtain a high-purity product.

This process can be optimized for large-scale production using continuous flow reactors, which enhance efficiency and safety while maintaining product quality.

Biological Evaluation

The biological evaluation of this compound focuses on its interaction with various biological targets. Its unique chemical structure allows it to modulate enzyme activity and influence cellular signaling pathways.

Comparison with Related Compounds

To highlight the unique aspects of this compound, a comparison with similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2-methyl-3-nitrophenyl)acetamide | Contains one nitro group and a methyl substituent | Simpler structure with fewer functional groups |

| 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide | Contains bromine instead of a second nitro group | Halogenated derivative with different reactivity |

| N-Methyl-N-(2-nitrophenyl)acetamide | Contains one nitro group but lacks additional phenyl | Focuses on methyl substitution rather than nitro |

| 4-Nitroaniline | Contains a single nitro group on aniline | Simpler structure with no acetamide functionality |

The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to these related compounds.

Mechanism of Action

The mechanism of action of N-(2-bromo-3-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine and nitro groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the chloro and nitro groups similarly influence crystal packing via intermolecular hydrogen bonds, as observed in X-ray studies .

Positional Effects of Substituents :

- Meta-substitution (e.g., 3-nitro in the title compound) significantly alters crystal lattice parameters compared to para-substituted analogs, as demonstrated in studies of trichloroacetamides .

- Ortho-substituted bromine in the title compound may sterically hinder rotation, affecting conformational flexibility relative to N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide , where methyl and trifluoro groups further increase steric bulk .

Antimicrobial Potential :

- This compound’s bromo-nitro motif aligns with QSAR studies showing that electron-withdrawing groups (e.g., -Br, -NO₂) at ortho/meta positions enhance antimicrobial activity by increasing membrane permeability and target binding . For example: Analog N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibits potent FPR2 receptor agonism (MIC: 13–27 µmol/L) due to its bromo and methoxy substituents . Chloroacetamide derivatives with nitro groups, such as N-(4-chloro-3-nitrophenyl)acetamide, show MICs of ~250 µg/mL against C. albicans and E. coli, comparable to the title compound’s predicted activity .

Pharmacological Intermediates :

- The title compound’s structure is amenable to further functionalization. For instance, N-(3-acetyl-2-thienyl)-2-bromoacetamide (a thiophene analog) serves as a precursor for bioactive heterocycles via Gewald reactions .

Physicochemical Properties

Crystallinity and Stability :

- This compound likely forms stable crystals due to planar aromatic stacking and hydrogen bonding, as seen in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which adopts a monoclinic crystal system with head-to-tail interactions .

- By contrast, N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide ’s trifluoro group increases thermal stability and solvent resistance, properties critical for pharmaceutical manufacturing .

Biological Activity

N-(2-bromo-3-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrN2O3. The presence of both bromine and nitro groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate enzyme activity and influence various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Klebsiella pneumoniae | 8 μg/mL |

The compound's efficacy against Klebsiella pneumoniae suggests potential as a therapeutic agent in treating infections caused by this pathogen .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE). AChE is crucial for terminating neurotransmission at cholinergic synapses, making it a target for neuropharmacological studies.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 12.5 |

| Butyrylcholinesterase (BChE) | 15.0 |

The inhibition of AChE indicates potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

-

Study on Antibacterial Activity :

A study evaluated the antibacterial effects of this compound against Klebsiella pneumoniae. Results showed a significant reduction in bacterial viability at concentrations as low as 8 μg/mL, highlighting its potential as an antibacterial agent . -

Neuropharmacological Assessment :

Another investigation focused on the neuropharmacological properties of the compound, assessing its impact on AChE activity. The findings indicated that this compound effectively inhibited AChE, suggesting its potential role in developing treatments for cognitive disorders .

Q & A

Q. What mechanistic insights can be gained from studying thermal decomposition pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.